![molecular formula C19H21N5O5 B2945103 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1206998-82-4](/img/structure/B2945103.png)
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a derivative of benzenesulfonamide . It has been developed as part of a series of benzenesulfonamides to tackle the challenge of isoform selectivity in human Carbonic Anhydrases (hCAs) .
Synthesis Analysis
The synthesis of this compound was part of a larger effort to develop a series of 4-(4(hetero)aroylpiperazine-1-carbonyl)benzene-1-sulfonamides . The synthesis process was based on X-ray crystallographic studies on a similar compound .Molecular Structure Analysis
The molecular structure of this compound was determined using X-ray crystallographic studies . The compound was found to have remarkable affinity towards hCA VII .Chemical Reactions Analysis
The chemical reactions involving this compound were studied as part of its synthesis . The compound was found to have good selectivity over the physiologically widespread hCA I when compared to Topiramate (TPM) .Applications De Recherche Scientifique
Structural Significance in Medicinal Chemistry
Chemical Framework for Receptor Agonists : This compound's structure is part of a broader class of molecules, such as azetidine, pyrrolidine, and piperidine derivatives, identified for their potential as alpha-subtype selective 5-HT-1D receptor agonists, which are explored for treating migraines. The emphasis on specific substructures, including the furan moiety and piperazine linkage, highlights its utility in designing drugs with fewer side effects (Habernickel, 2001).
G Protein-Biased Dopaminergics : The incorporation of piperazine and related structures into pharmacological compounds has been shown to enhance binding affinity to aminergic G protein-coupled receptors. Research indicates the potential of such compounds, including structures similar to the one , to act as dopamine receptor partial agonists with a bias towards G protein activation, suggesting their application in developing antipsychotic medications (Möller et al., 2017).
Heterocyclic Appendages in Drug Design : The synthesis strategies involving furan and piperazine components serve as a blueprint for creating high-affinity ligands for various receptors. This compound's framework, particularly its heterocyclic appendage, is instrumental in designing G protein-biased ligands, underscoring its significance in medicinal chemistry research (Möller et al., 2017).
Applications in Targeted Therapeutics
Antipsychotic Potential : Compounds featuring a combination of benzo[b]furan and piperazine or piperidine substructures have been explored for their antipsychotic properties. These studies emphasize the role of structural specificity in binding to dopamine and serotonin receptors, pointing to the potential of such compounds in developing novel antipsychotic drugs with minimized side effects (Raviña et al., 2000).
Adenosine A2a Receptor Antagonism : The structure of interest is related to metabolites of preladenant, a compound under investigation for Parkinson’s disease treatment due to its antagonistic effects on adenosine A2a receptors. This connection underscores the compound's relevance in neurodegenerative disease research (Rosse, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with hCA VII by fitting into its catalytic cavity . It shows remarkable affinity towards hCA VII with a Ki value of 4.3 nM, indicating a strong binding interaction . This interaction can inhibit the enzyme’s activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body.
Orientations Futures
Propriétés
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-28-10-8-22-11-13-16(20-21-17(13)25)14(12-22)18(26)23-4-6-24(7-5-23)19(27)15-3-2-9-29-15/h2-3,9,11-12H,4-8,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRFXRBSYUPLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

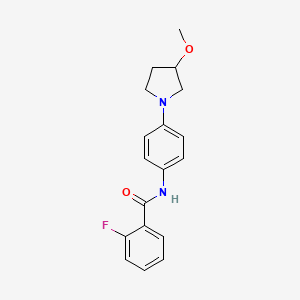

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)
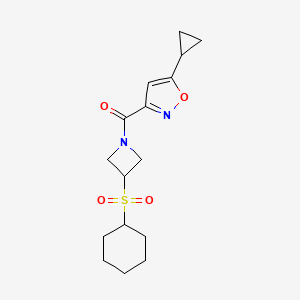
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
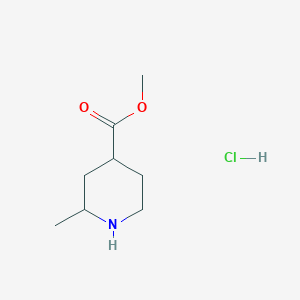
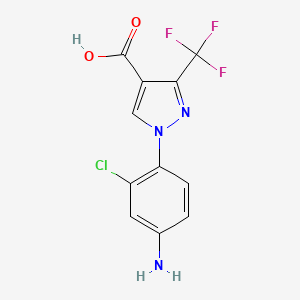
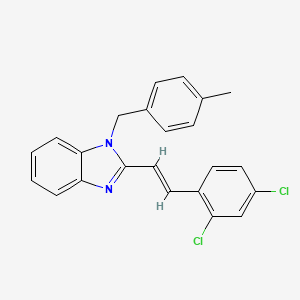
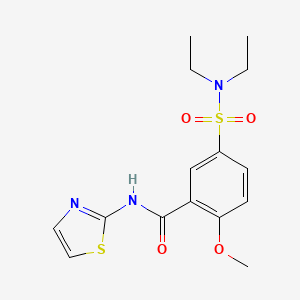
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)


![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)